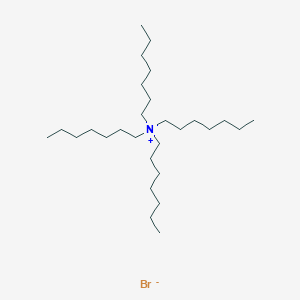

Tetraheptylammonium bromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetraheptylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVQBMEBZGFBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884066 | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes or powder; [Alfa Aesar MSDS] | |

| Record name | Tetraheptylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4368-51-8 | |

| Record name | Tetraheptylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tetraheptylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Tetraheptylammonium bromide (THAB), a quaternary ammonium (B1175870) compound with significant applications across various scientific and industrial domains, including as a phase-transfer catalyst, surfactant, and antimicrobial agent.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, detailed experimental methodologies, and logical workflow visualizations.

Core Physicochemical Properties

This compound is a white crystalline powder or flakes at room temperature.[2][3][4] As a quaternary ammonium salt, it is characterized by a central nitrogen atom bonded to four heptyl chains, with a bromide counter-ion. This structure imparts amphiphilic properties, influencing its solubility and interfacial activity.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound compiled from various sources.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₆₀BrN | [2][4] |

| Molecular Weight | 490.69 g/mol | [2][4] |

| Appearance | White crystalline powder or flakes | [2][3][4] |

| Melting Point | 87 - 91 °C | [2][5] |

| Boiling Point | Not applicable (decomposes at high temperatures) | |

| pKa | Not applicable |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | [3][4] |

| Methanol | Soluble | [3][4] |

| Organic Solvents | Enhanced solubility | [2] |

| DMSO | Soluble (100 mg/mL with sonication) | [6] |

| Chloroform | Slightly soluble |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound and for its purification.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Qualitative Solubility Determination

This protocol outlines a method to determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

A range of solvents (e.g., water, methanol, ethanol, acetone, hexane)

-

Vortex mixer

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The test tube is agitated using a vortex mixer for 30-60 seconds to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small amount of solid remains undissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed to observe if solubility increases with temperature.

Purification by Recrystallization

A common method for purifying solid organic compounds like this compound is recrystallization. Based on the literature, n-hexane is a suitable solvent for this process.[4]

Materials:

-

Crude this compound

-

n-Hexane

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Ice bath

Procedure:

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask. A minimum amount of hot n-hexane is added to completely dissolve the solid. The solution should be heated to near the boiling point of the solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected crystals are washed with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a vacuum oven at a temperature below their melting point (e.g., 70°C) to remove any residual solvent.[4]

Purity Assay by Argentometric Titration

The purity of this compound can be determined by titrating the bromide ion with a standardized solution of silver nitrate (B79036).

Materials:

-

This compound

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Deionized water

-

Potassium chromate (B82759) (K₂CrO₄) indicator solution

-

Burette, pipette, and beaker

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.

-

Indicator Addition: A few drops of potassium chromate indicator are added to the solution.

-

Titration: The silver nitrate solution is added slowly from the burette to the this compound solution while stirring continuously. A white precipitate of silver bromide (AgBr) will form.

-

Endpoint Determination: The endpoint of the titration is reached when all the bromide ions have precipitated, and the excess silver ions react with the chromate indicator to form a faint, permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).

-

Calculation: The volume of silver nitrate solution used at the endpoint is recorded. The purity of the this compound can then be calculated based on the stoichiometry of the reaction.

Visualizations

Experimental Workflow: Purification of this compound

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ≥99.0% (AT), flakes | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. This compound | 4368-51-8 [chemicalbook.com]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. This compound | 4368-51-8 [amp.chemicalbook.com]

Tetraheptylammonium bromide CAS number and molecular weight

An In-depth Technical Guide to Tetraheptylammonium (B15475950) Bromide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetraheptylammonium bromide, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, and provides in-depth experimental protocols for its use as a phase transfer catalyst and an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).

Core Properties of this compound

This compound is a white, crystalline powder or flakes.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 4368-51-8 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 490.69 g/mol | [1][2][3][4][6][8] |

| Molecular Formula | C₂₈H₆₀BrN | [2][3][7] |

| Melting Point | 87 - 91 °C | [1][7] |

| Appearance | White crystalline powder or flakes | [1] |

| Solubility | Soluble in water and methanol (B129727) |

Applications in Research and Development

This compound is a versatile compound with two primary applications in the laboratory setting: as a phase transfer catalyst and as an ion-pairing reagent in chromatography.

Phase Transfer Catalysis

As a phase transfer catalyst, this compound facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The tetraheptylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique is instrumental in enhancing reaction rates, improving yields, and enabling reactions that would otherwise be impractical.

A key application of this is in Suzuki coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Ion-Pair Chromatography

In reversed-phase HPLC, highly polar or charged analytes are poorly retained on nonpolar stationary phases. This compound can be added to the mobile phase as an ion-pairing reagent. It forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enabling its retention and separation on a C18 or similar column. This technique is particularly useful for the analysis of acidic compounds like glucosinolates.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in phase transfer catalysis and ion-pair chromatography.

Protocol 1: Phase Transfer Catalysis in a Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling reaction using this compound as a phase transfer catalyst. The reaction couples an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (e.g., 4-bromoacetophenone)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Water (distilled or deionized)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), this compound (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

-

Add 10 mL of water to the flask.

-

Attach a reflux condenser and heat the mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ion-Pair Chromatography for the Analysis of Glucosinolates

This protocol outlines a method for the analysis of glucosinolates in plant extracts using HPLC with this compound as an ion-pairing reagent.[8]

Materials:

-

This compound

-

Phosphate (B84403) buffer (0.01 M, pH 7.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Glucosinolate standards (e.g., sinigrin)

-

Plant extract containing glucosinolates

-

Reversed-phase C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by dissolving this compound (0.005 M) in a mixture of 0.01 M phosphate buffer (pH 7.0) and methanol (e.g., 30:70 v/v).[8] Filter and degas the mobile phase before use.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of glucosinolates (e.g., sinigrin) in the mobile phase.

-

Sample Preparation: Extract glucosinolates from the plant material using an appropriate method (e.g., methanol/water extraction followed by solid-phase extraction cleanup). Dissolve the final extract in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject the standard solutions and the sample extract onto the column.

-

Use a UV detector set at 229 nm for detection.

-

Develop a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the glucosinolates in the sample by comparing their peak areas to the calibration curve.

-

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanisms of phase transfer catalysis and ion-pair chromatography.

Caption: Mechanism of Phase Transfer Catalysis.

Caption: Mechanism of Ion-Pair Chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. phasetransfer.com [phasetransfer.com]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. benchchem.com [benchchem.com]

- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 6. Phase transfer catalysis | PPTX [slideshare.net]

- 7. Ion-pair chromatography .pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

Synthesis and purification methods for Tetraheptylammonium bromide

An In-depth Technical Guide to the Synthesis and Purification of Tetraheptylammonium Bromide

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a quaternary ammonium (B1175870) salt with applications as a phase transfer catalyst and in the formulation of ionic liquids.[1] This document details the underlying chemical principles, experimental protocols, and purification methodologies, supplemented with quantitative data and process visualizations to aid researchers in their laboratory work.

Synthesis of this compound

The primary route for the synthesis of this compound is the Menschutkin reaction . This well-established nucleophilic substitution reaction involves the alkylation of a tertiary amine, in this case, triheptylamine (B1581549), with an alkyl halide, specifically 1-bromoheptane (B155011).[2][3]

The general reaction is as follows:

(CH₃(CH₂)₆)₃N + CH₃(CH₂)₆Br → [CH₃(CH₂)₆]₄N⁺Br⁻

The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion.[4] The reaction rate is influenced by factors such as the solvent, temperature, and the nature of the leaving group, with bromide being a more effective leaving group than chloride.[2][3] Polar aprotic solvents, such as acetonitrile (B52724), are known to accelerate the reaction.[3]

Diagram of the Menschutkin Reaction

Caption: General schematic of the Menschutkin reaction for the synthesis of this compound.

Experimental Protocol for Synthesis

Materials:

-

Triheptylamine

-

1-Bromoheptane

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

-

In the flask, combine triheptylamine (1 equivalent) and a slight excess of 1-bromoheptane (1.05-1.1 equivalents).

-

Add anhydrous acetonitrile as the solvent. A typical concentration would be in the range of 1-2 mL of acetonitrile per gram of triheptylamine.

-

With vigorous stirring, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 24-36 hours. The reaction should be monitored for the consumption of the starting materials, for instance by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound can be isolated by removing the acetonitrile under reduced pressure using a rotary evaporator. The resulting product is typically a solid or a viscous oil.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and any by-products. The two primary methods for purification are recrystallization and washing.

3.1. Purification by Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.[7][8]

Materials:

-

Crude this compound

-

n-Hexane or Ethyl Acetate (B1210297)

-

Erlenmeyer flask

-

Heating plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (n-hexane has been specifically mentioned for this compound, while ethyl acetate is effective for similar quaternary ammonium salts).[9]

-

Gently heat the mixture while stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature to induce the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.

-

Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

3.2. Purification by Washing

This method is useful for removing non-polar impurities like unreacted triheptylamine and 1-bromoheptane.

Procedure:

-

Dissolve the crude product in water.

-

Transfer the aqueous solution to a separatory funnel and wash it with an immiscible organic solvent such as benzene, cyclohexane, or hexane. This will extract the non-polar impurities into the organic layer.

-

Separate the aqueous layer containing the purified this compound.

-

The final product can be recovered by evaporating the water under reduced pressure.

Workflow for Synthesis and Purification

Caption: A comprehensive workflow diagram illustrating the synthesis and subsequent purification of this compound.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₆₀BrN |

| Molecular Weight | 490.69 g/mol |

| Appearance | White flakes or crystalline powder |

| Melting Point | 89-91°C[10] |

| Purity (Typical) | ≥98.5% to ≥99%[10] |

Table 2: Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR | Data available, typically showing signals for the methyl and methylene (B1212753) protons of the heptyl chains.[11] |

| ¹³C NMR | Data available, showing characteristic peaks for the carbon atoms of the heptyl chains.[12] |

| IR Spectroscopy | Conforms to structure, with characteristic C-H stretching and bending vibrations.[10][13][14] |

Note: For detailed spectra, it is recommended to consult spectral databases such as those provided by ChemicalBook or PubChem.[11][12][13]

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. Menshutkin_reaction [chemeurope.com]

- 4. research.tue.nl [research.tue.nl]

- 5. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. benchchem.com [benchchem.com]

- 10. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. This compound | C28H60BrN | CID 78073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(4368-51-8) 13C NMR [m.chemicalbook.com]

- 13. This compound(4368-51-8) IR Spectrum [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Solubility of Tetraheptylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium (B15475950) bromide (C₂₈H₆₀BrN), a quaternary ammonium (B1175870) salt, is a versatile compound utilized in a range of applications including as a phase-transfer catalyst, in the synthesis of ionic liquids, and as a surfactant.[1][2] Its efficacy in these roles is significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of tetraheptylammonium bromide, a detailed experimental protocol for the precise quantitative determination of its solubility, and a visualization of its application in phase-transfer catalysis.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on available safety data sheets and chemical supplier information, a qualitative summary of its solubility has been compiled. For comparison, some quantitative data for the structurally similar but shorter-chain tetrabutylammonium (B224687) bromide (TBAB) is included to provide a general indication of solubility trends.

Qualitative Solubility Data for this compound

| Solvent | Solubility Description | Source(s) |

| Water | Soluble | [1] |

| Methanol | Soluble | [1] |

| Chloroform | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Quantitative Solubility Data for Tetrabutylammonium Bromide (for reference)

| Solvent | Temperature | Solubility | Source(s) |

| Ethanol | Room Temperature | 50 mg/mL | |

| DMSO | Not Specified | 100 mg/mL |

Experimental Protocols: Determination of Solubility

To empower researchers to obtain precise quantitative data for their specific needs, a detailed protocol for the gravimetric determination of solubility is provided below. This method is a reliable and fundamental technique for establishing the solubility of a solid in a liquid solvent.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution of this compound in a chosen organic solvent, followed by the careful evaporation of the solvent and weighing of the remaining solute.

Materials and Apparatus:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (precision ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Maintain the constant temperature during this step.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporating dish. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. This should be performed in a well-ventilated fume hood.

-

Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

Calculation of Solubility:

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mg/mL.

-

Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Mandatory Visualization

Workflow for Phase-Transfer Catalysis using this compound

This compound is frequently employed as a phase-transfer catalyst to facilitate reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[2] The following diagram illustrates the general workflow of this process.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraheptylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraheptylammonium (B15475950) bromide. It includes tabulated spectral data, detailed experimental protocols for acquiring high-quality NMR spectra of long-chain quaternary ammonium (B1175870) salts, and an analysis of the spectral features. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of similar compounds.

Introduction to Tetraheptylammonium Bromide and its Spectroscopic Characterization

This compound is a quaternary ammonium salt with a central nitrogen atom bonded to four heptyl chains, accompanied by a bromide counterion. Its long alkyl chains impart lipophilic properties, making it useful in various applications, including as a phase-transfer catalyst and in the formation of ionic liquids. Accurate structural confirmation and purity assessment are crucial for its effective use, and NMR spectroscopy is the premier analytical technique for this purpose. This guide focuses on the detailed interpretation of its ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the protons of the heptyl chains. The protons closer to the positively charged nitrogen atom are deshielded and thus resonate at a higher chemical shift (further downfield).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| α-CH₂ (N-CH₂) | ~3.26 | Multiplet | 8H |

| β-CH₂ | ~1.65 | Multiplet | 8H |

| γ, δ, ε-CH₂ | ~1.30 | Multiplet | 24H |

| ζ-CH₃ (Terminal CH₃) | ~0.89 | Triplet | 12H |

Table 1: ¹H NMR chemical shifts and assignments for this compound in CDCl₃.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays seven signals, corresponding to the seven chemically non-equivalent carbon atoms in the heptyl chains. Similar to the ¹H NMR spectrum, the carbon atom directly attached to the nitrogen (Cα) is the most deshielded.

| Assignment | Chemical Shift (δ) in ppm |

| Cα (N-CH₂) | ~58.5 |

| Cβ | ~31.7 |

| Cγ | ~28.9 |

| Cδ | ~26.5 |

| Cε | ~22.5 |

| Cζ | ~22.0 |

| Cη (Terminal CH₃) | ~14.0 |

Table 2: ¹³C NMR chemical shifts and assignments for this compound in CDCl₃.

Experimental Protocols for NMR Spectroscopy

Acquiring high-resolution and accurate NMR spectra of long-chain quaternary ammonium salts requires careful sample preparation and parameter optimization. The following is a detailed protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. The use of a vortex mixer can aid in this process.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though none are present in this molecule.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

-

Temperature: 298 K.

Spectral Interpretation and Structural Logic

The chemical shifts and splitting patterns observed in the NMR spectra of this compound are consistent with its molecular structure. The following diagrams illustrate the key relationships.

The inductive effect of the positively charged nitrogen atom is the primary factor influencing the chemical shifts. This effect decreases with distance along the alkyl chain.

Conclusion

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. The tabulated data, along with the comprehensive experimental protocols and spectral interpretation, offer a valuable resource for scientists and researchers. The clear assignment of proton and carbon signals, supported by the understanding of the underlying structural and electronic effects, facilitates the use of NMR spectroscopy for the routine characterization and quality control of this and similar long-chain quaternary ammonium compounds.

Spectroscopic Fingerprinting of Tetraheptylammonium Bromide: An In-depth FT-IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium bromide (THAB) is a quaternary ammonium (B1175870) salt that finds applications in various fields, including as a phase transfer catalyst, an ionic liquid, and in the synthesis of nanoparticles. A thorough understanding of its molecular structure and vibrational properties is crucial for its effective utilization and for quality control in its applications. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive approach for the molecular-level characterization of THAB. This technical guide offers an in-depth analysis of the FT-IR and Raman spectra of this compound, complete with detailed experimental protocols and peak assignments, to serve as a comprehensive resource for researchers and professionals in the field.

The vibrational spectra of THAB are dominated by the vibrations of its long alkyl (heptyl) chains and the C-N bonds of the quaternary ammonium core. FT-IR spectroscopy is particularly sensitive to polar functional groups and provides strong signals for asymmetric stretching and bending vibrations. In contrast, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and offers complementary information, especially regarding the carbon backbone of the alkyl chains. Together, these two techniques provide a complete vibrational fingerprint of the molecule.

Data Presentation: Vibrational Band Assignments

The following tables summarize the characteristic vibrational frequencies and their assignments for this compound observed in FT-IR and Raman spectroscopy. These assignments are based on the analysis of spectra of THAB and related long-chain tetraalkylammonium salts.

Table 1: FT-IR Spectral Data and Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2955 | Strong | Asymmetric C-H stretching of methylene (B1212753) groups (νₐ(CH₂)) |

| ~2925 | Strong | Asymmetric C-H stretching of methyl groups (νₐ(CH₃)) |

| ~2870 | Medium | Symmetric C-H stretching of methyl groups (νₛ(CH₃)) |

| ~2855 | Strong | Symmetric C-H stretching of methylene groups (νₛ(CH₂)) |

| ~1465 | Medium | CH₂ scissoring (bending) vibration (δ(CH₂)) |

| ~1455 | Medium | Asymmetric C-H bending of methyl groups (δₐ(CH₃)) |

| ~1380 | Weak | Symmetric C-H bending of methyl groups (δₛ(CH₃)) |

| ~970 | Medium | Asymmetric C-N stretching of the N⁺(C₄) core (νₐ(C-N)) |

| ~720 | Weak | CH₂ rocking vibration (ρ(CH₂)) |

Table 2: Raman Spectral Data and Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2935 | Strong | Symmetric C-H stretching of methyl groups (νₛ(CH₃)) |

| ~2880 | Very Strong | Symmetric C-H stretching of methylene groups (νₛ(CH₂)) |

| ~2850 | Strong | Fermi resonance of CH₂ stretching modes |

| ~1450 | Strong | CH₂ scissoring (bending) vibration (δ(CH₂)) |

| ~1300 | Medium | CH₂ twisting vibration (τ(CH₂)) |

| ~1120 | Medium | C-C skeletal stretching |

| ~1060 | Medium | C-C skeletal stretching |

| ~970 | Weak | Asymmetric C-N stretching of the N⁺(C₄) core (νₐ(C-N)) |

| ~760 | Medium | Symmetric C-N stretching of the N⁺(C₄) core (νₛ(C-N)) |

Experimental Protocols

Detailed methodologies for acquiring high-quality FT-IR and Raman spectra of this compound are provided below.

FT-IR Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is ensured by applying pressure using the instrument's clamp. This is often the simplest and most common method for obtaining an IR spectrum of a solid sample.

-

KBr Pellet Method: Approximately 1-2 mg of the finely ground this compound sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Melt Capillary Cell: For a sample in a molten state, it can be introduced into a capillary cell which is then placed in the spectrometer's sample holder.[1]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or the KBr pellet is collected before scanning the sample and is automatically subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

-

A small amount of the solid this compound sample is placed in a glass capillary tube or on a microscope slide.

-

If the sample is in a liquid state (e.g., molten or in solution), it can be analyzed in a quartz cuvette.

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer equipped with a CCD detector is typically used.

-

Excitation Laser: A laser with a wavelength of 532 nm, 785 nm, or 1064 nm can be used. A 785 nm or 1064 nm laser is often preferred to minimize fluorescence.

-

Laser Power: The laser power should be kept low (e.g., < 50 mW) to avoid sample degradation.

-

Spectral Range: 3500 - 200 cm⁻¹

-

Resolution: 2-4 cm⁻¹

-

Acquisition Time and Accumulations: An acquisition time of 10-30 seconds with 2-4 accumulations is typically sufficient.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the experimental techniques and the resulting data.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Complementary Nature of FT-IR and Raman Spectroscopy.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetraheptylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition temperature of Tetraheptylammonium bromide (THAB). While specific experimental data on the decomposition of THAB is limited in publicly available literature, this document consolidates available physical properties and outlines the standard methodologies used to determine the thermal characteristics of similar quaternary ammonium (B1175870) salts.

Introduction to this compound

This compound, a quaternary ammonium salt, finds application as a phase transfer catalyst and in the synthesis of ionic liquids.[1][2] Its chemical structure consists of a central nitrogen atom bonded to four heptyl chains, with bromide as the counter-ion. Understanding its thermal stability is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₈H₆₀BrN | [2][3][4] |

| Molecular Weight | 490.69 g/mol | [2][3] |

| Appearance | White flakes or crystalline powder | [1][2][4] |

| Melting Point | 87-92 °C | [5] |

| Solubility | Soluble in water and methanol | [1] |

| Hygroscopicity | Hygroscopic | [1][3] |

Thermal Stability and Decomposition

Decomposition Temperature

As of the latest literature review, a specific decomposition temperature for this compound has not been reported. Safety Data Sheets (SDS) for the compound consistently state that the decomposition temperature is "not available" or "no information available".[3][5][6]

Hazardous Decomposition Products

In the event of thermal decomposition, particularly under fire conditions, this compound is expected to break down into hazardous substances. These include:

It is crucial to avoid conditions that could lead to the thermal decomposition of this compound and to handle it in a well-ventilated area, especially at elevated temperatures.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of compounds like this compound, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material's weight changes, indicating decomposition or loss of volatiles.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. A controlled heating program is set, for example, a linear ramp from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Analysis: The instrument continuously measures the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature.

-

Data Interpretation: The onset temperature of a significant weight loss step is typically reported as the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting and decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas. A temperature program is initiated, similar to TGA, for instance, heating from ambient to 400 °C at a rate of 10 °C/min.

-

Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Interpretation: The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the exothermic decomposition peak provides information about the thermal stability of the compound.

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

While the precise decomposition temperature of this compound is not documented in readily available scientific literature, its melting point is well-established in the range of 87-92 °C. The compound is known to be hygroscopic and will decompose at elevated temperatures to produce hazardous byproducts. For applications requiring precise knowledge of its thermal stability, it is imperative to conduct experimental analysis using standard techniques such as TGA and DSC. The methodologies outlined in this guide provide a framework for researchers to perform such an evaluation, ensuring the safe and effective use of this compound in their work.

References

Tetraheptylammonium Bromide: A Technical Guide to its Hygroscopic Nature and Proper Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium bromide (THAB), a quaternary ammonium (B1175870) salt, finds diverse applications in pharmaceutical sciences and organic synthesis, primarily as a phase transfer catalyst and an ion-pairing reagent.[1][2] Its effectiveness in these roles is intrinsically linked to its purity and physical state. However, THAB is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This propensity to attract and retain water can significantly impact its handling, stability, and performance in critical applications.

This technical guide provides an in-depth analysis of the hygroscopic nature of this compound. It outlines proper storage and handling procedures to maintain its integrity and offers detailed experimental protocols for researchers to quantitatively assess its hygroscopicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to appreciating its interaction with atmospheric moisture.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₆₀BrN | [5] |

| Molecular Weight | 490.69 g/mol | |

| Appearance | White to faint red powder, crystals, or flakes | [6] |

| Melting Point | 87-89 °C | [7] |

| Solubility | Soluble in water and methanol (B129727) | [4][7][8] |

| Hygroscopicity | Hygroscopic | [3][4] |

Understanding the Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[] For salts like this compound, this phenomenon is primarily driven by the strong affinity of its ions for water molecules. The degree of hygroscopicity can range from slight surface adsorption to deliquescence, where the substance absorbs enough water to dissolve and form a solution.

-

Physical Changes: Caking, clumping, and changes in flowability.

-

Chemical Degradation: Hydrolysis or other moisture-mediated reactions.

-

Inaccurate Dosing: The measured weight of the substance may be inflated by an unknown amount of water, leading to errors in experimental concentrations.

Proper Storage and Handling Conditions

To mitigate the effects of moisture, stringent storage and handling protocols are essential.

Storage Recommendations

The following storage conditions are recommended to maintain the quality and stability of this compound:

| Parameter | Recommendation | Reference(s) |

| Temperature | Cool, room temperature | [10] |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). | [][11] |

| Container | Keep in a tightly closed, original container. Glass or polyethylene/polypropylene containers are suitable. | [10][12] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | [10][11] |

| Moisture | Protect from moisture. | [] |

Handling Procedures

When working with this compound, the following practices should be observed:

-

Minimize Exposure: Limit the time the container is open to the atmosphere.

-

Controlled Environment: Whenever possible, handle the compound in a glove box or a controlled humidity environment.

-

Use of Desiccants: Store opened containers in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide).

-

Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye irritation.[5]

Experimental Protocols for Hygroscopicity Assessment

For researchers needing to quantify the hygroscopic properties of this compound, the following established methods are recommended.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent uptake by a sample as a function of relative humidity (RH) at a constant temperature.[13][14] This method is ideal for determining the water sorption-desorption isotherm, which provides a comprehensive profile of a material's hygroscopic behavior.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The results are plotted as % weight change versus % RH to generate the sorption and desorption isotherms. Hysteresis between the sorption and desorption curves can indicate changes in the solid-state of the material.[15]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[12][16] It can be used to measure the initial water content of this compound or to quantify the amount of water absorbed after exposure to a specific humidity condition.

Methodology (Volumetric Method):

-

Sample Preparation: An accurately weighed sample of this compound is introduced into the titration cell containing a suitable solvent (e.g., a mixture of methanol and a solubilizer like ethylene (B1197577) glycol to ensure dissolution).[5]

-

Titration: The sample is titrated with a standardized Karl Fischer reagent, which contains iodine. The iodine reacts with the water in the sample in a 1:1 stoichiometric ratio.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically. When all the water has been consumed, an excess of iodine causes a change in the voltage at the detector electrode.

-

Calculation: The volume of the KF reagent consumed is used to calculate the amount of water in the sample. The water content is typically expressed as a percentage by weight.

Logical Framework for Storage and Handling Decisions

The decision-making process for the appropriate storage and handling of this compound should be guided by its hygroscopic nature and the sensitivity of the intended application to moisture.

Conclusion

This compound is a valuable reagent whose utility can be compromised by its inherent hygroscopicity. A thorough understanding of this property, coupled with stringent storage and handling protocols, is paramount for ensuring its performance and the reproducibility of experimental results. For applications demanding precise control over water content, quantitative analysis using techniques such as Dynamic Vapor Sorption and Karl Fischer titration is strongly recommended. By implementing the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can effectively manage the challenges posed by the hygroscopic nature of this compound and maintain the integrity of this important compound.

References

- 1. Moisture content determination by karl fischer titration | PPTX [slideshare.net]

- 2. This compound CAS#: 4368-51-8 [m.chemicalbook.com]

- 3. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 6. 4368-51-8 CAS | TETRAHEPTYL AMMONIUM BROMIDE | Quaternary Ammonium Compounds | Article No. 6219D [lobachemie.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 14. books.rsc.org [books.rsc.org]

- 15. skpharmteco.com [skpharmteco.com]

- 16. mt.com [mt.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Tetraheptylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of Tetraheptylammonium bromide (C₂₈H₆₀BrN), a quaternary ammonium (B1175870) compound with significant applications in organic synthesis, material science, and pharmaceuticals. This document collates available crystallographic data, outlines relevant experimental protocols, and presents visual representations of key processes to facilitate a deeper understanding of this compound's solid-state properties.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to its physical and chemical properties. For this compound, the crystal structure has been determined by X-ray diffraction, revealing a well-defined lattice.

Crystallographic Data

The crystallographic data for this compound has been deposited in the Crystallography Open Database (COD) under the deposition number 3500084.[1] The key parameters defining the unit cell and crystal symmetry are summarized in the table below.

| Parameter | Value[1] |

| Chemical Formula | C₂₈H₆₀BrN |

| Crystal System | Orthorhombic |

| Space Group | Aea2 |

| Unit Cell Dimensions | |

| a | 9.7870 Å |

| b | 9.7825 Å |

| c | 31.3951 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Other Parameters | |

| Residual Factor (R-factor) | 0.0354 |

Table 1: Crystallographic data for this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

While the specific experimental details for the structure determination of this compound are from a personal communication to the COD[1], a general and representative protocol for single-crystal X-ray diffraction of an organic salt is outlined below. This methodology is standard for determining the crystal structure of such compounds.

1. Crystal Growth:

-

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common method involves dissolving the compound in a suitable solvent, such as n-hexane, and allowing the solvent to evaporate slowly in a controlled environment.[2]

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.[3]

-

The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[4]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[5] The final R-factor is an indicator of the quality of the refinement.

Morphology of this compound

The morphology of a crystalline solid refers to its external shape and form. This is influenced by the internal crystal structure and the conditions of crystallization.

General Description

This compound is typically described as a white to off-white solid that can appear as flakes, a powder, or crystalline powder.[6] This macroscopic appearance suggests that the material, as commonly supplied, consists of an agglomeration of smaller crystallites.

Experimental Protocol: Morphological Analysis using Scanning Electron Microscopy (SEM)

To obtain detailed information about the crystal morphology, including the size and shape of individual crystals, Scanning Electron Microscopy (SEM) is a powerful technique. A general protocol for the SEM analysis of organic salt crystals is as follows:

1. Sample Preparation:

-

A small amount of the this compound crystalline powder is carefully mounted onto an SEM stub using double-sided conductive carbon tape.

-

To prevent charging of the sample by the electron beam, which is common for non-conductive organic materials, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

2. Imaging:

-

The stub is placed into the SEM chamber, and the chamber is evacuated to a high vacuum.

-

A high-energy beam of electrons is focused and scanned across the sample.

-

The interaction of the electron beam with the sample generates secondary electrons, which are detected to form an image of the sample's surface topography.

-

Images are captured at various magnifications to observe the overall crystal habit and fine surface features.

Synthesis and Crystallization of this compound

A general and widely used method for the synthesis of tetraalkylammonium halides is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

Synthesis Protocol

The synthesis of this compound can be achieved by reacting triheptylamine (B1581549) with 1-bromoheptane (B155011). A typical procedure is as follows:

1. Reaction Setup:

-

Triheptylamine and a slight molar excess of 1-bromoheptane are dissolved in a suitable solvent, such as acetonitrile.

-

The reaction mixture is stirred and heated under reflux for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

2. Product Isolation and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as n-hexane, and allowing it to cool slowly to form crystals.[2] The purified crystals are then collected by filtration and dried under vacuum.

Visualizing the Workflow

To illustrate the logical flow from synthesis to detailed characterization of this compound, the following workflow diagram is provided.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. A thorough understanding of its solid-state properties is crucial for its effective application in various fields, from catalysis to the development of novel pharmaceutical formulations. Further research could focus on obtaining a more detailed experimental report on the single-crystal X-ray diffraction and conducting a comprehensive morphological study using modern microscopy techniques to provide a more complete picture of this versatile quaternary ammonium salt.

References

- 1. This compound | C28H60BrN | CID 78073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4368-51-8 | CAS DataBase [m.chemicalbook.com]

- 3. X-Ray-Induced Modification of the Photophysical Properties of MAPbBr3 Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

A Technical Guide to Tetraheptylammonium Bromide and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Tetraheptylammonium (B15475950) bromide is a quaternary ammonium (B1175870) salt that serves as a versatile tool in various scientific disciplines, particularly in organic synthesis and analytical chemistry. Its utility stems from its properties as a phase transfer catalyst and an ion-pairing reagent. This technical guide provides an in-depth overview of its common synonyms, physicochemical properties, and applications, supported by experimental data and protocols.

Common Synonyms and Identifiers

In scientific literature and chemical databases, Tetraheptylammonium bromide is known by several names. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and chemical procurement.

| Identifier Type | Identifier |

| IUPAC Name | tetraheptylazanium;bromide |

| CAS Number | 4368-51-8 |

| Molecular Formula | C₂₈H₆₀BrN |

| Molecular Weight | 490.71 g/mol |

| Common Synonyms | Tetra-n-heptylammonium bromide |

| N,N,N-Triheptyl-1-heptanaminium bromide | |

| THAB |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | White to off-white crystalline powder or flakes |

| Melting Point | 87-89 °C |

| Solubility | Soluble in water, methanol, and chloroform (B151607) (slightly) |

| Hygroscopicity | Hygroscopic |

Applications in Scientific Research

The primary applications of this compound in a research context are as a phase transfer catalyst and an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).

Phase Transfer Catalysis

As a phase transfer catalyst, this compound facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The lipophilic tetraheptylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed.

A notable application of this compound is in the Suzuki-Miyaura cross-coupling reaction. While specific data for this compound is not as prevalent as for its lower alkyl chain homologues, its use as a phase transfer catalyst in such reactions follows a general mechanism.

Experimental Workflow: Phase Transfer Catalysis

Caption: Generalized workflow of phase transfer catalysis.

Ion-Pair Reagent in HPLC

In reversed-phase HPLC, this compound is used as an ion-pairing reagent to enhance the retention and separation of acidic or anionic analytes on nonpolar stationary phases. The tetraheptylammonium cation pairs with the anionic analyte, forming a more hydrophobic and neutral complex that interacts more strongly with the stationary phase.

While specific protocols using this compound are less common in readily available literature compared to tetrabutylammonium (B224687) salts, the principles and experimental setup are analogous. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that need to be optimized for a given separation.

Logical Relationship: Ion-Pair Chromatography

Caption: Principle of ion-pair reversed-phase HPLC.

Experimental Protocols

Detailed experimental protocols for the use of this compound are often specific to the reaction or analysis being performed. Below are generalized methodologies based on its primary applications.

General Protocol for Phase Transfer Catalyzed Reaction (e.g., Williamson Ether Synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the organic substrate (e.g., an alkyl halide) in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of the nucleophile (e.g., sodium phenoxide).

-

Catalyst Addition: Add this compound to the reaction flask. The amount of catalyst typically ranges from 1 to 10 mol% relative to the limiting reagent.

-

Reaction Execution: Add the aqueous phase to the organic phase in the reaction flask. Heat the mixture to the desired temperature with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by techniques such as column chromatography or distillation.

General Protocol for Ion-Pair HPLC

-

Mobile Phase Preparation: Prepare the aqueous component of the mobile phase containing a buffer to control the pH and the desired concentration of this compound (typically 1-10 mM). The organic component is usually acetonitrile (B52724) or methanol. The final mobile phase can be prepared by mixing the aqueous and organic components in the desired ratio (for isocratic elution) or used in a gradient elution setup.

-

Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.

-

Chromatographic Analysis: Inject the sample into the HPLC system and run the analysis under the optimized conditions (flow rate, temperature, detection wavelength).

-

Data Analysis: Identify and quantify the analytes of interest based on their retention times and peak areas compared to standards.

Conclusion

This compound is a valuable quaternary ammonium salt with established applications as a phase transfer catalyst and an ion-pairing reagent. While detailed experimental data in the scientific literature is more abundant for its lower alkyl chain analogues, the principles and methodologies described in this guide provide a solid foundation for its effective use in research and development. Researchers are encouraged to perform optimization studies to tailor the experimental conditions for their specific applications.

The Pivotal Role of Tetraheptylammonium Bromide in the Genesis of Advanced Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) represent a paradigm shift in solvent chemistry and functional materials design, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Within the diverse family of IL precursors, tetraheptylammonium (B15475950) bromide stands out as a key building block for crafting task-specific ionic liquids with applications ranging from sophisticated separation processes to advanced drug delivery systems. This technical guide delineates the fundamental role of tetraheptylammonium bromide in the formation of ionic liquids, providing a comprehensive overview of its contribution to the resulting ILs' properties, detailed synthesis protocols, and an exploration of their functional mechanisms in relevant applications.

Introduction: The Significance of this compound

This compound, a quaternary ammonium (B1175870) salt, is a pivotal precursor in the synthesis of a specific class of ionic liquids. Its molecular structure, featuring a central nitrogen atom bonded to four heptyl chains and a bromide counter-ion, imparts distinct characteristics to the resulting ionic liquids. The long alkyl chains of the tetraheptylammonium cation are instrumental in tuning the hydrophobicity, viscosity, and thermal stability of the final ionic liquid.

The formation of ionic liquids from this compound is primarily achieved through an anion exchange reaction, also known as metathesis. This process allows for the replacement of the bromide anion with a wide array of other anions, each bestowing unique properties upon the final ionic liquid. This "designer" nature of ionic liquids is central to their appeal, enabling the creation of materials tailored for specific applications.

Synthesis of Tetraheptylammonium-Based Ionic Liquids

The synthesis of ionic liquids from this compound is a well-established, two-step process. The first step, quaternization, involves the reaction of a tertiary amine with an alkyl halide to form the quaternary ammonium halide. In this case, triheptylamine (B1581549) is reacted with a heptyl halide to produce this compound. However, for the purposes of this guide, we begin with the commercially available this compound as the starting material.

The second and most crucial step is the anion exchange, where the bromide anion is replaced by the desired anion. This is typically achieved by reacting this compound with a salt containing the target anion. The choice of the salt and the reaction conditions are critical for achieving a high yield and purity of the final ionic liquid.

General Anion Exchange Workflow

The anion exchange process can be visualized as a straightforward metathesis reaction.

Experimental Protocols

The following protocols are representative methods for the synthesis of tetraheptylammonium-based ionic liquids with dicyanamide (B8802431), thiocyanate (B1210189), and bis(2-ethylhexyl)phosphate anions. These anions are selected for their relevance in applications such as solvent extraction.

2.2.1. Synthesis of Tetraheptylammonium Dicyanamide

-

Materials: this compound, Sodium dicyanamide, Methanol, Dichloromethane (B109758).

-

Procedure: